(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol
Description
Overview of Bicyclo[3.1.0]hexane Frameworks in Contemporary Organic Chemistry
The bicyclo[3.1.0]hexane framework is a versatile building block in organic synthesis. Its rigid structure allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. Derivatives of this bicyclic system have been investigated for their potential as modulators of metabotropic glutamate (B1630785) receptors, highlighting their relevance in medicinal chemistry. google.com Furthermore, the 3-azabicyclo[3.1.0]hexane core, a nitrogen-containing analogue, is found in various natural products and has been incorporated into pharmaceutical candidates, including antagonists for opioid receptors. beilstein-journals.orggoogle.com The synthesis of these frameworks can be achieved through various methods, including intramolecular cyclopropanation reactions and [3+2] annulation strategies. researchgate.netrsc.org
Stereochemical Importance and Intrinsic Strain Characteristics of Bicyclo[3.1.0]hexanes
The fusion of a three-membered cyclopropane (B1198618) ring with a five-membered cyclopentane (B165970) ring in the bicyclo[3.1.0]hexane system results in significant ring strain. ontosight.ai This inherent strain is a key determinant of the molecule's reactivity, influencing its participation in various chemical transformations. The rigid, V-shaped conformation of the bicyclo[3.1.0]hexane core restricts the conformational freedom of substituents, which can be advantageous in locking a molecule into a bioactive conformation. nih.govacs.org This conformational rigidity is a direct consequence of the fused ring system and is a feature that chemists can exploit to enhance binding affinity to biological targets. The stereochemistry of the ring fusion and the substituents is of paramount importance, as different stereoisomers can exhibit vastly different biological activities.
Rationale for Research on (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol as a Chiral Scaffold
The specific stereoisomer, this compound, is a valuable chiral scaffold. A chiral scaffold is a molecule with a defined three-dimensional structure that can be used as a starting point for the synthesis of other chiral molecules. The fixed stereocenters at positions 1, 2, and 5 of this particular bicyclo[3.1.0]hexanol derivative provide a template for introducing new stereocenters with a high degree of control. This is particularly important in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on its specific stereochemistry. The hydroxyl group at the C2 position serves as a versatile functional handle, allowing for a wide range of chemical modifications and the attachment of various molecular fragments. The enantiomerically pure nature of this compound makes it a sought-after intermediate for the asymmetric synthesis of complex natural products and novel therapeutic agents. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R,2S,5S)-bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
DXESCHCZVDAYPL-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]2[C@@H]1C2)O |
Canonical SMILES |
C1CC(C2C1C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1r,2s,5s Bicyclo 3.1.0 Hexan 2 Ol and Its Stereoisomers
Diastereoselective and Enantioselective Approaches to Bicyclo[3.1.0]hexan-2-ols
The controlled synthesis of specific stereoisomers of bicyclo[3.1.0]hexan-2-ols is crucial for their application in areas such as medicinal chemistry and materials science. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Catalytic Intramolecular Cyclopropanation Strategies (e.g., Lithium 2,2,6,6-Tetramethylpiperidide-Mediated)
A highly effective method for the synthesis of trans-bicyclo[3.1.0]hexan-2-ols involves the intramolecular cyclopropanation of unsaturated terminal epoxides, often mediated by a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgnih.gov This reaction proceeds with excellent retention of enantiopurity. acs.org The proposed mechanism involves the deprotonation of the epoxide at the carbon atom alpha to the epoxide ring and trans to the alkyl chain, leading to a lithiated carbenoid intermediate. acs.org This intermediate then undergoes intramolecular cyclization through a chair-like transition state to yield the desired bicyclo[3.1.0]hexan-2-ol. acs.org
A significant advancement in this methodology is the development of a catalytic version of the reaction, which uses only a catalytic amount of LTMP. acs.orgresearchgate.net This makes the process more practical and scalable for large-scale synthesis. acs.orgacs.org For instance, the cyclopropanation of (R)-1,2-epoxyhex-5-ene using catalytic LTMP has been successfully demonstrated on a multi-kilogram scale, producing (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol in high yield. acs.org
| Starting Material | Base | Product | Yield | Reference |
| (R)-1,2-Epoxyhex-5-ene | Catalytic LTMP | (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol | 82% | acs.org |
Regioselective Ring-Opening Reactions with Subsequent Intramolecular Cyclization
Another powerful strategy for constructing the bicyclo[3.1.0]hexane system involves the regioselective ring-opening of a suitable starting material followed by an intramolecular cyclization. A notable example is the synthesis starting from epichlorohydrin (B41342). acs.orgthieme-connect.com The process begins with the copper-catalyzed ring-opening of epichlorohydrin with an appropriate Grignard reagent, such as allylmagnesium chloride, to form an unsaturated chlorohydrin. acs.org This is followed by a one-pot ring closure and intramolecular cyclopropanation induced by a base like LTMP to afford the desired bicyclo[3.1.0]hexan-2-ol. acs.orgresearchgate.net While this two-step sequence is effective, the yields can sometimes be lower than the direct cyclopropanation of the corresponding epoxide. acs.org
Intramolecular Simmons-Smith Cyclopropanation for Bicyclo[3.1.0]hexane Ring Formation
The intramolecular Simmons-Smith (IMSS) reaction provides a valuable method for the construction of bicyclo[3.1.0]alkanes. acs.orgnih.gov This approach involves the preparation of functionalized gem-diiodoalkanes containing allylic alcohols, which then undergo intramolecular cyclization. acs.orgnih.gov The reaction is successful for synthesizing bicyclo[3.1.0]hexanes and has been shown to tolerate substitution on the alkene and at the allylic position, providing the bicyclic products in high yields. acs.orgnih.gov Furthermore, the IMSS reaction can be highly diastereoselective. acs.org The presence of directing groups, such as allylic alcohols or their ethers, can significantly influence the efficiency and stereochemical outcome of the cyclopropanation. sci-hub.se
Chemoenzymatic Synthesis of Chiral Bicyclo[3.1.0]hexane Derivatives
Chemoenzymatic approaches combine the power of chemical synthesis with the high selectivity of enzymatic transformations to produce enantiomerically pure compounds. doi.orgcolab.ws These methods are particularly useful for the synthesis of chiral bicyclo[3.1.0]hexane derivatives. doi.orgcolab.wsresearchgate.net
A common strategy involves the synthesis of a racemic or diastereomeric mixture of bicyclo[3.1.0]hexane derivatives, followed by enzymatic kinetic resolution. doi.orgcolab.ws For example, lipases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. scirp.orgdoi.org This has been successfully applied to the resolution of diastereoisomers of gem-dimethylbicyclo[3.1.0]hexane derivatives. doi.org The starting materials for these chemoenzymatic syntheses can often be derived from readily available natural products like (+)-3-carene. doi.orgcolab.ws
Base-Promoted Ring Contraction Strategies for Bicyclo[3.1.0]hexane System Formation
The formation of the bicyclo[3.1.0]hexane ring system can also be achieved through base-promoted ring contraction of a larger ring. acs.orgacs.org A key example involves the treatment of an epoxy ketone derived from cyclohexane-1,4-dione with a base such as sodium hydroxide. acs.orgacs.orgnih.gov This reaction leads to a mixture of bicyclo[3.1.0]hexane derivatives. acs.org This method provides a valuable route to the core bicyclic structure, which can then be further functionalized. researchgate.netacs.org
Process Development and Scale-Up Considerations for Bicyclo[3.1.0]hexan-2-ol Production
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors, including the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the efficiency and robustness of the synthetic route. acs.orgacs.orggoogle.com
The development of a catalytic intramolecular cyclopropanation using LTMP for the synthesis of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol is a prime example of successful process development. acs.orgacs.org By reducing the amount of the expensive and pyrophoric base from stoichiometric to catalytic quantities, the process becomes more cost-effective and safer for large-scale production. acs.org The synthesis of the precursor, (R)-1,2-epoxy-5-hexene, has also been optimized for scale-up, with methods developed from readily available and inexpensive starting materials. nih.gov The entire process, from the starting epoxide to the final oxidized product, (1R,5S)-bicyclo[3.1.0]hexan-2-one, has been successfully demonstrated on a multi-kilogram scale, highlighting its practical applicability for large-scale manufacturing. acs.orgresearchgate.netacs.org
| Parameter | Consideration for Scale-Up | Reference |
| Reagent Stoichiometry | Use of catalytic vs. stoichiometric amounts of base (LTMP) | acs.org |
| Starting Material Sourcing | Use of inexpensive and readily available materials like (R)-epichlorohydrin | researchgate.netnih.gov |
| Safety | Minimizing the use of pyrophoric reagents | acs.org |
| Overall Yield | Optimization of each step to maximize throughput | acs.orgnih.gov |
| Product Purification | Development of non-chromatographic purification methods | acs.org |
Chemical Reactivity and Transformations of Bicyclo 3.1.0 Hexan 2 Ol Scaffolds
Oxidation Reactions of Bicyclo[3.1.0]hexan-2-ols to Corresponding Bicyclo[3.1.0]hexan-2-ones
The oxidation of bicyclo[3.1.0]hexan-2-ols to their corresponding ketones, bicyclo[3.1.0]hexan-2-ones, is a fundamental transformation in the synthesis of various bioactive molecules. acs.orgresearchgate.net This reaction is crucial for accessing key intermediates required for further molecular elaboration. acs.org A variety of oxidizing agents and conditions have been successfully employed for this conversion, often with high efficiency.
A practical and scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one has been developed, which involves the oxidation of the precursor, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. acs.org This process has been demonstrated on a multi-kilogram scale, highlighting its industrial relevance. acs.orgresearchgate.net While specific reagents for this large-scale synthesis are noted, other common laboratory-scale oxidation methods are also applicable. For instance, pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of secondary alcohols to ketones and can be used for the synthesis of bicyclo[3.1.0]hexan-3-one from the corresponding alcohol. wiley-vch.dewiley-vch.de Another effective method involves the use of catalytic amounts of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-methoxy-TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl). researchgate.net This system, buffered with sodium bicarbonate, provides a mild and efficient route to the desired ketone. researchgate.net
The choice of oxidant and reaction conditions can be critical to avoid side reactions, such as the opening of the strained cyclopropane (B1198618) ring. The development of catalytic methods, like the use of LTMP in the preceding cyclopropanation step and TEMPO in the oxidation, offers more sustainable and atom-economical approaches. acs.orgresearchgate.net
Table 1: Selected Oxidation Reactions of Bicyclo[3.1.0]hexan-2-ols
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | (1R,5S)-bicyclo[3.1.0]hexan-2-one | Not specified in detail, but part of a multi-kilogram scale synthesis. | 96% isolated yield | acs.org |
| Bicyclo[3.1.0]hexan-3-ol | Bicyclo[3.1.0]hexan-3-one | Pyridinium chlorochromate (PCC) | Not specified | wiley-vch.dewiley-vch.de |
| Secondary alcohols (general) | Aldehydes (from primary alcohols) | 4-methoxy-TEMPO (catalytic), NaOCl, NaHCO₃, CH₂Cl₂, 0°C | Quantitative (for primary alcohols) | researchgate.net |
Functional Group Interconversions and Derivatization Strategies of the Hydroxyl Group
The hydroxyl group in bicyclo[3.1.0]hexan-2-ols serves as a versatile handle for a wide array of functional group interconversions and derivatization reactions. These transformations are essential for introducing diverse functionalities and for synthesizing analogs of biologically active compounds.
Standard organic transformations can be applied to the hydroxyl group. For instance, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates nucleophilic substitution reactions. The hydroxyl group can also be directly converted to halides. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloride or bromide, respectively. vanderbilt.edu
The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the alcohol or for introducing various nucleophiles. vanderbilt.edu This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for substitution. vanderbilt.edu For example, using a carboxylic acid as the nucleophile leads to the formation of an ester with inverted stereochemistry at the carbinol center.
Furthermore, the hydroxyl group can be protected to prevent its interference in subsequent reaction steps. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl or tert-butyldiphenylsilyl ethers), can be readily installed and later removed under specific conditions. acs.org Lipase-catalyzed acylation, specifically acetylation, has been employed for the kinetic resolution of racemic bicyclo[3.1.0]hexan-2-ol derivatives, demonstrating the utility of enzymatic methods in manipulating this functional group. acs.org
Table 2: Examples of Functional Group Interconversions of Alcohols
| Reaction Type | Reagents | Product Functional Group | Reference |
| Sulfonate Ester Formation | R'SO₂Cl (e.g., TsCl, MsCl) | Sulfonate Ester (-OSO₂R') | vanderbilt.edu |
| Halogenation (Chlorination) | SOCl₂, Ph₃P/CCl₄ | Chloride (-Cl) | vanderbilt.edu |
| Halogenation (Bromination) | PBr₃, Ph₃P/CBr₄ | Bromide (-Br) | vanderbilt.edu |
| Mitsunobu Reaction | Ph₃P, DEAD, Nu-H | Inverted Nucleophilic Substitution Product | vanderbilt.edu |
| Silyl Ether Formation | R₃SiCl (e.g., TBDMSCl) | Silyl Ether (-OSiR₃) | acs.org |
| Acylation (Acetylation) | Acyl donor, Lipase | Acetate (-OAc) | acs.org |
Rearrangement and Fragmentation Reactions Peculiar to Bicyclo[3.1.0]hexane Derivatives
The inherent strain in the bicyclo[3.1.0]hexane skeleton makes it susceptible to a variety of rearrangement and fragmentation reactions, often triggered by thermal, photochemical, or catalytic conditions. These reactions can lead to the formation of diverse monocyclic and acyclic structures.
A notable transformation is the thermal ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones to form substituted 3-hydroxybenzoic acid derivatives. cdnsciencepub.com This process, however, often requires high temperatures. cdnsciencepub.com Photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-ones can also lead to phenolic compounds. cdnsciencepub.comresearchgate.net For instance, irradiation can induce the formation of 3-hydroxybenzoic acid derivatives from appropriately substituted bicyclo[3.1.0]hex-3-en-2-ones. cdnsciencepub.com
Metal-catalyzed rearrangements are also prominent. Platinum salts, for example, can catalyze the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to 2-methylcyclopentanone. nih.govacs.org This transformation is believed to proceed through the formation of a platinacyclobutane intermediate, followed by ring cleavage and protodemetallation. nih.govacs.org Similarly, rhodium catalysts can mediate a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes to produce bicyclo[3.1.0]hexanes. acs.org
Fragmentation reactions, such as the Grob-Eschenmoser fragmentation, can be initiated from bicyclo[3.1.0]hexanone derivatives. researchgate.net The introduction of an electron-withdrawing group beta to the carbonyl can facilitate C-C bond cleavage. researchgate.net The specific fragmentation pattern of bicyclo[3.1.0]hexan-2-ol derivatives can be observed in mass spectrometry, providing insights into their structural features. mdpi.com
Advanced Applications in Complex Organic Synthesis
(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol and its Analogues as Chiral Building Blocks
The inherent chirality and conformational rigidity of this compound and its analogues make them exceptional starting materials for asymmetric synthesis. These building blocks allow for the predictable transfer of stereochemical information, enabling the construction of complex molecules with defined three-dimensional structures.
Construction of Spiro Compounds and Fused Ring Systems
The bicyclo[3.1.0]hexane framework is a key structural motif in numerous natural products and biologically active compounds. researchgate.net Its strained cyclopropane (B1198618) ring can be strategically opened or rearranged to generate more complex fused and spirocyclic systems. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized through 1,3-dipolar cycloaddition reactions, yielding bis-spirocyclic compounds. beilstein-journals.orgbeilstein-archives.org These reactions often proceed with high diastereoselectivity, highlighting the directing effect of the bicyclic core. beilstein-archives.org The resulting spiro compounds are of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-archives.org
Furthermore, the bicyclo[3.1.0]hexan-2-one precursor, readily synthesized from this compound, serves as a versatile intermediate for constructing various ring systems. arkat-usa.org For example, it has been utilized in the synthesis of spiro[bicyclo[3.2.0]heptane-2,2'- Current time information in Bangalore, IN.nih.govdioxolan]-6-one, a precursor to prostanoids and other natural products. arkat-usa.org Additionally, novel spiro[5-isopropylbicyclo[3.1.0]hexane-2,2'-oxiranes] have been synthesized, which are valuable intermediates for flavors and fragrances. justia.com
Stereoselective Introduction of Quaternary Stereocenters
The creation of all-carbon quaternary stereocenters, particularly those in a vicinal arrangement, presents a significant challenge in organic synthesis. The bicyclo[3.1.0]hexane skeleton provides a rigid template that facilitates the stereoselective formation of these congested centers. d-nb.info Researchers have developed methods for the intramolecular cyclopropanation of alkenyl aldehydes, catalyzed by copper(I)/secondary amine systems, to construct bicyclo[3.1.0]hexane structures bearing two adjacent all-carbon quaternary stereocenters with high enantioselectivity. d-nb.inforesearchgate.net This approach has proven to be a powerful tool for accessing these structurally unique and synthetically useful motifs. d-nb.info
Moreover, intramolecular crossed benzoin (B196080) reactions catalyzed by N-heterocyclic carbenes have been employed to synthesize bicyclic tertiary alcohols with quaternary stereocenters at the bridgehead positions with high stereoselectivity. nih.gov The bicyclo[3.1.0]hexane framework has also been instrumental in the development of methods for constructing enantioenriched frameworks with three contiguous quaternary stereogenic centers through cascade annulation reactions. researchgate.net These methodologies underscore the utility of the bicyclo[3.1.0]hexane scaffold in addressing the formidable challenge of quaternary stereocenter construction. researchgate.net
Application in the Enantioselective Total Synthesis of Natural Products
The enantiopure nature of this compound and its derivatives makes them highly sought-after starting materials for the total synthesis of natural products. The defined stereochemistry of the bicyclic core allows for the synthesis of complex natural products with high stereocontrol.
Utility of Bicyclo[3.1.0]hexan-2-one as a Key Starting Material
(1R,5S)-Bicyclo[3.1.0]hexan-2-one, which can be efficiently prepared from (R)-1,2-epoxyhex-5-ene, is a versatile chiral building block for natural product synthesis. researchgate.netacs.org Its utility has been demonstrated in the synthesis of compounds like sabina ketone, a natural product, which can be prepared in a few steps from aromatic ethers. publish.csiro.au Furthermore, this ketone has been employed as a starting material in the enantioselective total synthesis of the C4 epimer of galiellalactone, a fungal metabolite. researchgate.net A practical and scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one has been developed, making this key intermediate more accessible for large-scale applications. acs.org The conversion of this ketone to other important intermediates, such as (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, further expands its utility in the asymmetric synthesis of complex molecules like lenacapavir. acs.org
Design of Conformationally Restricted Analogues for Molecular Recognition
The rigid bicyclo[3.1.0]hexane scaffold, often referred to as a methanocarba scaffold in this context, is an excellent platform for designing conformationally restricted analogues of biologically active molecules. By locking the flexible sugar ring of a nucleoside into a specific conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target.
Development of Adenosine (B11128) Receptor Ligands with Methanocarba Scaffolds
The (N)-methanocarba ([3.1.0]bicyclohexyl) modification has been particularly successful in the development of potent and selective ligands for adenosine receptors (ARs). nih.gov This rigid ring system mimics the northern (N) conformation of the ribose sugar in adenosine, which is often preferred for binding to certain AR subtypes. researchgate.net By incorporating this scaffold, researchers have synthesized a variety of adenosine analogues with high affinity and selectivity for the A3 adenosine receptor (A3AR). researchgate.netelsevierpure.comrsc.org
Histamine (B1213489) Analogues as H3 Receptor Ligands
The bicyclo[3.1.0]hexane scaffold has been instrumental in developing conformationally restricted analogues of histamine to create selective ligands for the histamine H3 receptor (H3R). nih.govnih.gov By incorporating this rigid structure, researchers can lock the spatial relationship between the essential imidazole (B134444) ring and the aminoalkyl side chain of histamine. nih.gov This strategy aims to overcome the lack of selectivity observed in more flexible analogues, such as those based on a simple cyclopropane structure, which often show comparable affinity for both H3 and H4 receptors. nih.gov
In one study, a series of imidazolyl bicyclo[3.1.0]hexane derivatives were synthesized and evaluated for their binding affinity to H3 and H4 receptors. nih.gov The rigid bicyclic backbone restricts the C2–C3 bond rotation, leading to distinct syn and anti conformers. nih.gov Notably, one of the syn-restricted compounds demonstrated a significant (over 100-fold) selectivity for the H3 receptor, with a potent binding affinity. nih.govnih.govresearchgate.net This enhanced selectivity underscores the utility of the bicyclo[3.1.0]hexane framework in designing highly selective ligands by enforcing a bioactive conformation that is preferentially recognized by the target receptor. nih.gov
Table 1: Binding Affinities of Bicyclo[3.1.0]hexane-based Histamine Analogues nih.govresearchgate.net
| Compound | H3R Kᵢ (nM) | H4R Kᵢ (nM) | H4/H3 Selectivity Ratio |
| Analogue 6 (anti) | 48 | 1300 | 27.1 |
| Analogue 7 (syn) | 5.6 | 602 | 107.5 |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher affinity.
The data clearly illustrates that the syn-conformer (Analogue 7) possesses both higher affinity and superior selectivity for the H3 receptor compared to the anti-conformer (Analogue 6). nih.gov Computational modeling confirmed that the most stable conformations of these analogues are well-superimposable with the essential functional groups of other known H3R ligands. nih.govresearchgate.net
GABA Analogues for Transporter Inhibition
The principle of conformational restriction using the bicyclo[3.1.0]hexane scaffold has also been successfully applied to the development of inhibitors for γ-aminobutyric acid (GABA) transporters (GATs). nih.govresearchgate.net GABA is a primary inhibitory neurotransmitter, and modulating its concentration in the synaptic cleft by inhibiting its reuptake is a key strategy for treating neurological disorders. nih.gov The existence of four GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) necessitates the development of subtype-selective inhibitors. nih.gov
Starting with a less selective GAT inhibitor based on a trans-cyclopropane structure, researchers introduced further conformational constraints by incorporating the rigid bicyclo[3.1.0]hexane backbone. nih.gov This led to the synthesis of analogues where the side-chain moiety was rigidly held in either a syn- or anti-conformation. nih.gov One such analogue, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid, emerged as the first highly potent and selective inhibitor of the BGT-1 transporter subtype. nih.govfrontiersin.org
Table 2: Inhibitory Activity of Bicyclo[3.1.0]hexane-based GABA Analogues on GAT Subtypes nih.gov
| Compound | GAT-1 (% Inhibition) | GAT-2 (% Inhibition) | GAT-3 (% Inhibition) | BGT-1 (% Inhibition) |
| Analogue 4 (syn) | 12.2 | 29.0 | 48.2 | 97.6 |
| Analogue 5 (anti) | Weak | Weak | Weak | 63.9 |
Inhibition measured at a concentration of 100 μM.
The results demonstrate that the syn-analogue (Analogue 4) is a potent and selective inhibitor of BGT-1. nih.gov This compound was found to be a competitive inhibitor but not a substrate for the transporter. frontiersin.org The dramatic increase in selectivity for BGT-1 over other GAT subtypes highlights how fixing the conformation of the GABA analogue to mimic its bioactive form at BGT-1 is a successful strategy for achieving subtype selectivity. nih.govfrontiersin.org In silico mutagenesis studies have further identified specific amino acid residues within the BGT-1 binding pocket that are key determinants for the activity and selectivity of these bicyclic GABA analogues. frontiersin.org
Synthesis of Glycosidic Mimics and Analogues utilizing the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane system is an effective scaffold for creating mimics of carbohydrate structures, particularly furanose and pyranose rings. researchgate.netunimi.it Its conformationally restricted nature allows it to lock into specific puckered shapes, such as the North or South conformations typical of nucleosides, which is crucial for molecular recognition and biological activity. conicet.gov.aracs.org This has led to its use in the synthesis of carbocyclic nucleoside analogues with potential antiviral and antitumor properties. conicet.gov.aracs.org
A key application in this area is the design of sialic acid analogues to inhibit influenza neuraminidase, a critical enzyme for viral propagation. unimi.itplos.org The bicyclo[3.1.0]hexane scaffold was designed to mimic the proposed transition state conformation of sialic acid during its enzymatic cleavage. unimi.itplos.org Synthetic routes have been developed to functionalize the bicyclic core with various side chains, including those present in established neuraminidase inhibitors like Oseltamivir and Zanamivir. unimi.it
Furthermore, the bicyclo[3.1.0]hexane framework has been employed to synthesize conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.net A synthetic strategy taking advantage of the pseudo-enantiomeric relationship between these two ring systems allows for the creation of both targets from a single precursor. researchgate.net Key synthetic steps often involve intramolecular cyclopropanation reactions to form the bicyclic core. acs.org While some of the initial bicyclic sialic acid mimics showed weak inhibition, these studies provided valuable proof-of-principle for the scaffold's potential and guided the design of next-generation inhibitors. plos.org The development of efficient synthetic routes, including lipase-catalyzed resolutions, has made chiral bicyclo[3.1.0]hexane synthons more accessible for these applications. acs.org
Theoretical and Computational Investigations of Bicyclo 3.1.0 Hexan 2 Ol Systems
Quantum Chemical Calculations for Conformational Analysis (e.g., Density Functional Theory, Molecular Mechanics Force Fields)
The bicyclo[3.1.0]hexane framework is a rigid and strained system, making conformational analysis crucial for understanding its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to explore the conformational landscape of this class of compounds.
Computational studies reveal that the five-membered ring within the bicyclo[3.1.0]hexane system is typically locked into a stable envelope conformation. researchgate.netmdpi.com For substituted bicyclo[3.1.0]hexane derivatives, extensive conformational searches have been performed to identify the most stable arrangements. researchgate.netrsc.org DFT calculations at the B3LYP/6-311++G** level for a polysubstituted bicyclo[3.1.0]hexane derivative have shown that boat-like conformers are significantly more stable than chair-like conformers. rsc.org The relative stability among these conformers is largely dictated by the number and strength of intramolecular hydrogen bonds. rsc.org
In another study using DFT (B3LYP/6-31G*), the conformations of a GABA analogue with a bicyclo[3.1.0]hexane backbone were analyzed. nih.gov The calculations identified two particularly stable structures, a syn-form and an anti-form, which were found to be nearly equal in stability. nih.gov This conformational flexibility is a key determinant of the molecule's biological activity. nih.gov The use of molecular mechanics force fields, such as MMFF, has also been applied to analyze the ring strain in bicyclo[3.1.0] systems. wgtn.ac.nz
Table 1: Summary of Computational Methods and Findings in Conformational Analysis
| Computational Method | System Studied | Key Findings | Reference |
| Density Functional Theory (B3LYP/6-311++G**) | Polysubstituted bicyclo[3.1.0]hexane | Boat-like conformers are more stable than chair-like conformers; stability is influenced by intramolecular hydrogen bonds. | rsc.org |
| Density Functional Theory (B3LYP/6-31G*) | Bicyclo[3.1.0]hexane-based GABA analogue | Identified two nearly isoenergetic stable conformers (syn and anti). | nih.gov |
| Molecular Mechanics Force Field (MMFF) | Bicyclo[3.1.0] system | Used to evaluate comparative ring strain. | wgtn.ac.nz |
Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to determine the absolute configuration of chiral molecules like (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol. The combination of experimental spectroscopy with DFT simulations provides a high degree of confidence in stereochemical assignments.
Studies have demonstrated the successful use of DFT calculations to simulate chiroptical spectra, including electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD). researchgate.netrsc.org For a pair of bicyclo[3.1.0]hexane derivative enantiomers, simulations of all three types of spectra were performed at the B3LYP/6-311++G** and B3LYP/aug-cc-pVDZ levels. researchgate.netrsc.org By comparing the computationally predicted spectra with the experimentally measured spectra, the absolute configuration of the chiral centers was unequivocally assigned. researchgate.netrsc.org This integrated approach is particularly powerful for complex molecules that have numerous rotatable bonds. researchgate.netrsc.org
Chiral recognition, the ability of a chiral environment to differentiate between enantiomers, is fundamental to their separation and biological activity. Computationally, this can be understood by modeling the transient diastereomeric complexes formed between the enantiomers and a chiral selector. iapc-obp.com These interactions, driven by forces like hydrogen bonding and van der Waals attractions, result in different stabilities for the diastereomeric complexes, which is the basis for chiral separation techniques. iapc-obp.com Experimentally, enzymatic resolutions, such as lipase-catalyzed asymmetric acetylation, have been effectively used to separate enantiomers of bicyclo[3.1.0]hexane precursors. acs.org
Table 2: Application of Computational Spectroscopy in Chiral Analysis
| Spectroscopic Technique | Computational Method | Application | Outcome | Reference |
| Electronic Circular Dichroism (ECD) | DFT (B3LYP) | Absolute configuration determination | Consistent assignment with experimental data | researchgate.netrsc.org |
| Optical Rotatory Dispersion (ORD) | DFT (B3LYP) | Absolute configuration determination | Consistent assignment with experimental data | researchgate.netrsc.org |
| Vibrational Circular Dichroism (VCD) | DFT (B3LYP) | Absolute configuration determination | Consistent assignment with experimental data | researchgate.netrsc.org |
Mechanistic Studies of Chemical Reactions Involving Bicyclo[3.1.0]hexan-2-ol Intermediates
The unique strain and stereochemistry of the bicyclo[3.1.0]hexane system lead to interesting and often complex chemical reactivity. Computational studies have been instrumental in elucidating the mechanisms of reactions where these compounds act as intermediates.
One such study investigated the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane using various computational methods, including PM3, HF/6-31G, and B3LYP/6-31G. khas.edu.tr The calculations supported a two-step mechanism where the initial product is 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene, an intermediate that subsequently undergoes a sigmatropic rearrangement. khas.edu.tr The study calculated the Gibbs free energy of activation and reaction energies to differentiate between proposed polar and biradical pathways, concluding that the homolytic cleavage of the cyclopropyl (B3062369) moiety to form an allylically stabilized biradical intermediate was a key feature. khas.edu.tr
In another example, the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one involves the key intermediate (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. acs.org The proposed mechanism for its formation from an epoxy alkene involves deprotonation by a strong base, lithium 2,2,6,6-tetramethylpiperidide (LTMP), which leads to an α-lithiation of the epoxide and subsequent intramolecular cyclopropanation. acs.org
Furthermore, computational explorations of the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one using CASSCF and CASPT2 calculations have provided evidence for the formation of a diradical intermediate following the cleavage of the internal cyclopropane (B1198618) C-C bond. researchgate.net This intermediate then proceeds through a low-barrier hydrogen shift to yield the final product. researchgate.net These mechanistic insights are critical for controlling reaction outcomes and designing new synthetic strategies.
Emerging Research Directions and Future Outlook for 1r,2s,5s Bicyclo 3.1.0 Hexan 2 Ol Research
Development of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol and its derivatives has spurred the development of innovative and sustainable synthetic strategies. A key focus is the use of biocatalysis to achieve high stereoselectivity under mild reaction conditions.
Lipase-catalyzed reactions have proven effective for the resolution of bicyclo[3.1.0]hexane precursors. For instance, a lipase-catalyzed double-acetylation has been successfully used to resolve a racemic mixture of a bicyclo[3.1.0]hexan-2-ol derivative, yielding enantiomerically pure products. acs.orgnih.gov This enzymatic approach offers a more general and efficient alternative to traditional resolution methods. acs.orgnih.gov Researchers have also utilized the monoterpene hydrocarbon (+)-3-carene, a side product of the wood pulp industry, as a starting material for synthesizing chiral bicyclo[3.1.0]hexane derivatives. researchgate.net Biotransformations of these derivatives using lipases as biocatalysts have yielded pure diastereoisomers. researchgate.net
Another significant advancement is the development of catalytic intramolecular cyclopropanation reactions. An efficient and scalable synthesis of a key precursor, (1R,5S)-bicyclo[3.1.0]hexan-2-one, has been achieved from (R)-1,2-epoxyhex-5-ene. This method utilizes a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) for the intramolecular cyclopropanation to form (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, which is then oxidized to the desired ketone. acs.orgepa.govresearchgate.net This catalytic approach is a substantial improvement over methods requiring stoichiometric amounts of strong bases. acs.org
Future research in this area will likely focus on:
Exploration of Undiscovered Derivatization Chemistries and Transformations
The functional groups of this compound, primarily the hydroxyl group and the bicyclic core, offer numerous possibilities for derivatization and chemical transformation. Current research is expanding beyond simple esterifications to explore more complex and novel chemical modifications.
One area of exploration is the use of the bicyclo[3.1.0]hexane skeleton in the synthesis of conformationally restricted nucleoside analogues. acs.orgnih.govnih.gov The rigid bicyclic framework locks the conformation of the carbocyclic nucleoside, which can have significant implications for its biological activity. acs.orgnih.gov The synthesis of these analogues often involves the Mitsunobu coupling of a bicyclo[3.1.0]hexenol derivative with various nucleobases. nih.gov
Reductive amination of bicyclo[3.1.0]hexane-based amines with a variety of aldehydes has been employed to create a library of N-alkylated derivatives. mdpi.com These derivatives have been evaluated as potential enzyme inhibitors, demonstrating the utility of this derivatization strategy in medicinal chemistry. mdpi.com
Furthermore, the bicyclo[3.1.0]hexan-2-one moiety has been shown to undergo a highly efficient 2π disrotatory ring-opening aromatization sequence under thermal conditions. nih.gov This transformation provides a versatile platform for the construction of uniquely substituted and polyfunctionalized benzoates, anilines, and ethers. nih.gov
Future research is anticipated to delve into:
Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of bicyclo[3.1.0]hexane derivatives. Density Functional Theory (DFT) calculations have been widely used to predict the stability of different stereoisomers and conformers. researchgate.net
For example, computational studies on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane have been employed to elucidate the reaction mechanism. khas.edu.tr These studies, using methods such as B3LYP/6-31G*, have shown that the reaction likely proceeds through a two-step mechanism involving a 1,2-elimination followed by a sigmatropic rearrangement. khas.edu.tr The calculations also explored the possibility of a biradical intermediate formed through homolytic bond cleavage of the cyclopropyl (B3062369) moiety. khas.edu.tr
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also being developed to correlate the structural features of bicyclo[3.1.0]hexane derivatives with their biological activities or physical properties. These models can help in the rational design of new compounds with desired characteristics.
Future directions in computational modeling will likely involve:
Potential in Advanced Materials Science and Molecular Probes
The unique, rigid, and chiral nature of the bicyclo[3.1.0]hexane framework makes it an attractive building block for the development of advanced materials and molecular probes.
In materials science, the incorporation of the bicyclo[3.1.0]hexane moiety into polymers or liquid crystals could lead to materials with novel chiroptical or mechanical properties. The rigid structure can impart a high degree of order and stability to the material.
As molecular probes, bicyclo[3.1.0]hexane derivatives can be designed to interact with specific biological targets. For example, conformationally locked nucleoside analogues based on this scaffold have been synthesized and evaluated as inhibitors of viral enzymes like HIV reverse transcriptase. nih.gov The fixed conformation of these analogues can provide valuable insights into the binding requirements of the enzyme's active site.
Furthermore, derivatives of bicyclo[3.1.0]hexane are being investigated as inhibitors of other enzymes, such as mycobacterial galactofuranosyltransferases, which are involved in the biosynthesis of the mycobacterial cell wall. mdpi.com The development of potent and selective inhibitors of these enzymes could lead to new therapeutic agents for treating tuberculosis.
Future research in this area may explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
